D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-
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Overview
Description
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.348 . This compound is a derivative of D-Leucine, an essential amino acid, and features a phenylpropenyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves several steps. One common method includes the esterification of D-Leucine with methanol in the presence of an acid catalyst. The phenylpropenyl group is then introduced through a reaction with cinnamaldehyde under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylpropenyl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .
Comparison with Similar Compounds
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- can be compared with other similar compounds, such as:
L-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-: The L-isomer of the compound, which may have different biological activities.
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, ethyl ester, (E)-: An ethyl ester derivative with potentially different chemical properties.
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (Z)-: The Z-isomer, which may exhibit different reactivity and biological effects. The uniqueness of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127852-94-2 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl (2R)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1 |
InChI Key |
OXFYLVKTVPTJPQ-ATWMFIQVSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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